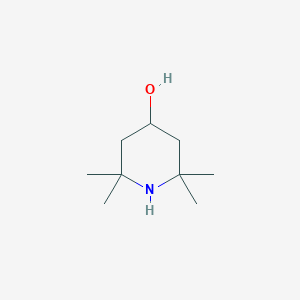

2,2,6,6-Tetramethyl-4-piperidinol

概要

説明

2,2,6,6-Tetramethyl-4-piperidinol (TMP), a sterically hindered cyclic amine (CAS 2403-88-5), is a white crystalline solid with a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol . Key physicochemical properties include a melting point of 129–131°C, boiling point of 212–215°C, and water solubility of 130 g/L at 23°C . It is synthesized via catalytic hydrogenation of triacetonamine using SO₄²⁻/TiO₂-ZnO solid acid catalysts, achieving high yields and reduced reaction times .

TMP serves as a critical intermediate in synthesizing hindered amine light stabilizers (HALS), such as bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (BPM), which protect polymers from UV degradation . Additionally, TMP is widely employed in electron spin resonance (ESR) spectroscopy as a spin-trapping reagent for detecting singlet oxygen (¹O₂) due to its selectivity and stability . Its applications extend to pharmaceuticals, bleaching agents, and nanotechnology, such as graphene oxide reduction .

準備方法

合成経路と反応条件: ビオチン LC ヒドラジドは、ビオチンとヒドラジド基を反応させることで合成されます。 ヒドラジド基はカルボニル基(アルデヒドとケトン)と反応してヒドラゾン結合を形成します 。 反応は通常、酢酸ナトリウムなどの緩衝液中で弱酸性条件(pH 4〜6)で行われます .

工業生産方法: 工業規模では、ビオチン LC ヒドラジドの製造は、糖タンパク質を過ヨウ素酸ナトリウムで酸化してアルデヒド基を生成することから始まります。 これらのアルデヒド基は次に、ビオチン LC ヒドラジドのヒドラジド基と反応して安定なヒドラゾン結合を形成します .

化学反応の分析

Oxidation Reactions

TMP undergoes oxidation to form 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), a key intermediate in HALS synthesis. This reaction typically employs oxidizing agents like iodine or hydrogen peroxide under acidic conditions . For example:Industrial processes use catalytic dehydrogenation with CuCr/AlO at 120°C, achieving >97% selectivity .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I/HO | Acidic, 80°C | 2,2,6,6-Tetramethyl-4-piperidone | 85% | |

| CuCr/AlO | 120°C, H atmosphere | 2,2,6,6-Tetramethyl-4-piperidone | 97.67% |

Esterification and Acylation

TMP reacts with acyl chlorides or anhydrides to form esters, enhancing its utility in polymer stabilizers. A notable example is its reaction with methyl p-dimethylaminobenzoate:This yields a crystalline product (m.p. 137–139°C) with applications in UV stabilization .

Key Data:

Substitution Reactions

TMP participates in nucleophilic substitution, particularly in synthesizing hindered amines. Reaction with naphthalene-2,6-dichloride dicarboxylic acid in THF produces bis(2,2,6,6-tetramethylpiperidine-4-yl)naphthalene-2,6-dicarboxylate:Outcome:

Coordination Chemistry

TMP acts as a ligand in metal complexes. For example, its reaction with Cu(II) salts forms stable complexes used in catalysis:Applications: Stabilization of enzymes and catalytic oxidation.

Radical Reactions

TMP derivatives like this compound-1-oxyl (Tanol) serve as spin labels in ESR studies. Reaction with flavans forms inclusion compounds with defined hyperfine splitting tensors :ESR Data:

Comparative Reactivity

TMP’s steric hindrance and hydroxyl group dictate its reactivity compared to analogs:

| Compound | Reactivity | Application |

|---|---|---|

| TMP | High nucleophilicity, moderate oxidation | HALS, biocides |

| 2,2,6,6-Tetramethylpiperidine | No hydroxyl group; lower polarity | Base catalyst |

| 2,2,6,6-Tetramethyl-4-piperidone | Ketone group enables condensation reactions | Pharmaceutical intermediates |

Mechanistic Insights

科学的研究の応用

Polymer Chemistry

TMP is widely used as a light stabilizer in various polymer applications. Its ability to inhibit photodegradation makes it suitable for:

- Polyamide 66 Fibers : TMP acts as a stabilizer for fibers containing acid blue dyes, enhancing their durability and longevity under UV exposure .

- Hindered Amine Light Stabilizers (HALS) : It serves as an intermediate in the synthesis of HALS, which are critical for protecting polymers from light-induced degradation .

Pharmaceutical Applications

In pharmaceutical research, TMP has been utilized for:

- Synthesis of Piperidinyloxy Free Radical Derivatives : TMP is an essential precursor in the preparation of various derivatives that exhibit biological activity .

- Photodynamic Therapy Research : Studies have shown that TMP can facilitate the generation of singlet oxygen when irradiated in the presence of compounds like Camptothecin (CPT), which is significant for developing photodynamic therapy strategies against cancer .

Analytical Chemistry

TMP plays a role in improving analytical methods:

- Green Chemistry Approaches : TMP has been used in studies focusing on chemoselective deoxidization processes under UV irradiation, showcasing its potential in environmentally friendly chemical practices .

- Laboratory Analytical Methods : Its stability and reactivity make it a candidate for various analytical techniques aimed at determining chemical compositions and properties .

Case Study 1: Light Stabilization in Polymers

A study evaluated the effectiveness of TMP as a light stabilizer in polyamide fibers. The findings indicated that fibers treated with TMP exhibited significantly reduced degradation rates when exposed to UV light compared to untreated fibers. This application is crucial for industries relying on durable textiles.

Case Study 2: Photodynamic Therapy

Research involving the irradiation of CPT in dimethylsulfoxide (DMSO) solutions demonstrated that TMP enhances the formation of singlet oxygen. This property is being explored for its potential use in targeted cancer therapies, where localized treatment can minimize damage to surrounding healthy tissues.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Polymer Chemistry | Light stabilizer for polyamide fibers | Enhanced durability against UV degradation |

| Pharmaceutical Research | Synthesis of piperidinyloxy derivatives | Potential therapeutic applications |

| Analytical Chemistry | Chemoselective deoxidization under UV irradiation | Environmentally friendly processes |

作用機序

ビオチン LC ヒドラジドは、糖部分の酸化によって形成されたアルデヒド基と反応することによって効果を発揮します。 ヒドラジド基はアルデヒドとヒドラゾン結合を形成し、これはさらに安定な第2級アミン結合に還元することができます 。 この反応は非常に特異的で、穏やかな条件下で行われるため、感受性の高い生体分子の標識に適しています .

類似化合物との比較

Structural and Functional Analogues

2,2,6,6-Tetramethyl-4-piperidone (TMPD)

- Structure : A ketone derivative of TMP, with the hydroxyl group replaced by a carbonyl (C=O) at the 4-position.

- Properties : Crystalline solid isolated from plants like Oxytropis glacialis; exhibits moderate toxicity (mouse oral LD₅₀ = 935.4 mg/kg) .

- Contrasts with TMP’s synthetic utility in HALS and spectroscopy .

4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol

- Structure: TMP derivative with a hydroxyethyl group at the 1-position (C₁₁H₂₃NO₂; MW 201.31) .

- Properties : Enhanced solubility in polar solvents due to the hydroxyethyl group.

Polymeric HALS (e.g., Copolymers with Vinyl Acetate)

- Structure : TMP derivatives polymerized with vinyl acetate or styrene .

- Properties : Higher molecular weight (>500 g/mol) improves thermal stability and reduces volatility in polymer matrices.

- Applications: Superior UV stabilization in plastics compared to monomeric TMP .

Application Comparison

Industrial Use

- TMP : Dominates in HALS production (e.g., BPM synthesis) and ESR spin trapping . Global market valued at US$ Million (2022), driven by demand in plastics and pharmaceuticals .

- Hydroxyethyl Derivative : Niche use in biocidal formulations .

- Polymeric HALS : Preferred in high-performance polymers for long-term UV resistance .

Research Use

- TMP: Detects ¹O₂ in advanced oxidation processes (e.g., TiO₂ nanoparticle studies) .

- TMPD : Studied for its neurotoxic effects in veterinary medicine .

Market Landscape

- TMP : Produced by major manufacturers like Shanghai PRET and Wanxing Chemical, with Asia-Pacific leading production (≥50% market share) . Applications split: 40% pharmaceuticals, 35% bleaching agents, 25% others .

- Analogues: No significant commercial presence except polymeric HALS, which occupy a premium niche in polymer additives .

生物活性

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is a synthetic compound belonging to the class of piperidine derivatives. It is primarily recognized for its application in various industrial processes, particularly as a light stabilizer and antioxidant in polymers. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

- IUPAC Name : 2,2,6,6-tetramethylpiperidin-4-ol

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : 157.257 g/mol

- CAS Number : Not available

Biological Activity Overview

TMP has been studied for its various biological activities, including:

- Antioxidant Properties : TMP exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related damage in biological systems.

- Stabilization Effects : It serves as a stabilizer for organic materials against light and thermal degradation.

The biological activity of TMP can be attributed to its ability to scavenge free radicals and inhibit oxidative processes. Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing cellular damage.

Antioxidant Activity

A study highlighted the antioxidant capabilities of TMP when tested against various free radicals. The results indicated that TMP effectively reduced oxidative stress markers in cellular models, demonstrating its potential as a protective agent against oxidative damage .

Light Stabilization

TMP has been utilized as a light stabilizer in polymers. Its effectiveness was evaluated in several case studies where it significantly improved the durability of polymeric materials under UV exposure. The compound's ability to absorb UV radiation and prevent photodegradation was quantitatively assessed .

Case Studies

Toxicological Data

While TMP is generally considered safe at low concentrations, studies have indicated potential toxicity at higher doses. The compound is not naturally occurring and is only found in individuals exposed to it or its derivatives . Monitoring exposure levels is essential to mitigate any adverse health effects.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 2,2,6,6-Tetramethyl-4-piperidinol in laboratory settings?

- Methodological Guidance :

- Avoid contact with strong oxidizing agents (e.g., peroxides) and store in airtight, light-protected glass containers at room temperature (15–25°C). Use local exhaust ventilation and wear JIS T 8151-compliant dust masks and chemical-resistant gloves (JIS T 8116) during handling .

- Secondary containment is recommended to prevent accidental spills. Contaminated waste must be disposed of at approved facilities compliant with regional regulations (e.g., Japan’s Pollutant Release and Transfer Register Act) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use Unity-400 -NMR for structural confirmation, focusing on the hydroxyl (-OH) and methyl group (-CH) signals.

- Infrared Spectroscopy (IR) : Identify the O-H stretch (~3200–3600 cm) and tertiary amine bands (C-N stretch at ~1100 cm) .

- Mass Spectrometry : High-resolution MS (e.g., HP5988A) confirms the molecular ion peak at m/z 157.1467 (CHNO) .

Q. What are the optimal conditions for synthesizing derivatives like bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate?

- Methodological Guidance :

- Use zeolite-supported tetraisopropyltitanate as a catalyst. Optimize reaction parameters via orthogonal design:

- Temperature : 60–80°C

- Molar Ratio : 1:1 (dimethyl maleate to this compound)

- Catalyst Loading : 2–4 wt% .

- Monitor reaction progress via HPLC and confirm yields (>85%) using gravimetric analysis .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its single electron transfer (SET) reactivity?

- Methodological Guidance :

- The four methyl groups create steric barriers, limiting accessibility of the tertiary amine to electrophiles like singlet oxygen (O). Compare SET kinetics with less hindered analogs (e.g., DABCO) using quantum mechanical calculations (e.g., ∆G) and ESR to detect nitroxide radical formation .

- Data Interpretation : Lower values indicate slower SET due to hindered amine accessibility .

Q. What experimental strategies mitigate photoinstability during photochemical studies involving this compound?

- Methodological Guidance :

- Store solutions in amber glassware and conduct reactions under inert atmospheres (N/Ar) to prevent UV-induced decomposition. Monitor degradation products (e.g., CO, NO) via GC-MS .

- Use stabilizers like Tinuvin® 770 (a polymeric HALS) to prolong photostability in polymer matrices .

Q. How does this compound compare to TEMP in detecting singlet oxygen?

- Methodological Guidance :

- Probe Efficiency : TEMP-OH (this compound) forms TEMPO radicals upon O exposure, detectable via ESR. Its hydroxyl group enhances solubility in polar solvents (e.g., DMSO) compared to TEMP.

- Experimental Design : Compare ESR signal intensities under identical O generation conditions (e.g., methylene blue photosensitization). TEMP-OH shows 20–30% lower signal due to steric effects .

Q. What copolymerization techniques enhance the performance of this compound as a HALS in polymers?

- Methodological Guidance :

- Free-Radical Copolymerization : React with vinyl monomers (e.g., methyl acrylate) using AIBN initiators. Optimize monomer feed ratios (e.g., 1:5 HALS:monomer) to balance molecular weight (5,000–10,000 Da) and thermal stability .

- Accelerated Aging Tests : Evaluate photostabilization in polypropylene films via carbonyl index (CI) measurements after UV exposure (ASTM D5208). Films with 1 wt% HALS show CI reduction by 40–60% .

特性

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVUCLWJZJHFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029655 | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2403-88-5 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lastar A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lastar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。